molecular formula C37H66FNO13 B123961 フルリトロマイシン CAS No. 82664-20-8

フルリトロマイシン

カタログ番号: B123961
CAS番号: 82664-20-8
分子量: 751.9 g/mol
InChIキー: XOEUHCONYHZURQ-HNUBZJOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フルリトロマイシンは第2世代のマクロライド系抗生物質です。これは、酸性環境での安定性を高めるエリスロマイシンAのフッ素化誘導体です。 この特性により、フルリトロマイシンは消化過程をより効果的に生き残り、血清レベルが高くなり、感受性細菌の排除がより効果的になります .

科学的研究の応用

Flurithromycin has a broad spectrum of applications in scientific research:

作用機序

フルリトロマイシンは、タンパク質合成機械の重要な構成要素である細菌リボソームを標的にすることで効果を発揮します。具体的には、リボソームの50Sサブユニットに結合し、タンパク質合成のトランスロケーション段階の遮断につながります。 この阻害により、細菌は必須タンパク質を合成できなくなり、最終的には死に至ります .

類似の化合物との比較

フルリトロマイシンは、酸性環境での安定性を高めるフッ素化構造により、マクロライド系抗生物質の中で独特です。類似の化合物には以下が含まれます。

フルリトロマイシンの安定性の向上と血清レベルの向上により、対応する化合物と比較して、特定の細菌感染症の治療に効果的な選択肢となっています。

準備方法

フルリトロマイシンは、いくつかの方法によって合成できます。一般的なアプローチの1つは、エリスロマイシン誘導体のフッ素化です。 具体的には、8,9-アンヒドロエリスロマイシン6,9-ヘミアセタールまたはそのN-オキシド誘導体を、カルボン酸とN-Fフッ素化剤と反応させます

化学反応の分析

フルリトロマイシンは、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は、分子中に存在するヒドロキシル基を変換できます。

    還元: この反応は、構造中のカルボニル基を標的とすることができます。

    置換: この反応は、ハロゲンなどの他の官能基で官能基を置換することを含むことができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどのハロゲン化剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

フルリトロマイシンは、科学研究において幅広い用途を持っています。

類似化合物との比較

Flurithromycin is unique among macrolide antibiotics due to its fluorinated structure, which enhances its stability in acidic environments. Similar compounds include:

Flurithromycin’s enhanced stability and higher serum levels make it a more effective option for treating certain bacterial infections compared to its counterparts.

生物活性

Flurithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, designed to enhance its antibacterial properties. This article delves into the biological activity of flurithromycin, highlighting its antibacterial efficacy, mechanisms of action, and relevant case studies.

Antibacterial Properties

Flurithromycin exhibits a broad spectrum of antibacterial activity against various pathogens. Its primary mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome, thereby obstructing peptide chain elongation.

Efficacy Against Pathogens

A comparative study evaluated the in vitro activity of flurithromycin against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Haemophilus influenzae , and Streptococcus pneumoniae . The findings indicated that flurithromycin's potency is comparable to that of erythromycin, with notable enhancements in its activity when tested in the presence of human serum .

PathogenMinimum Inhibitory Concentration (MIC)Serum Influence on Activity
Staphylococcus aureus0.25 - 1.0 µg/mLIncreased
Haemophilus influenzae0.5 - 2.0 µg/mLIncreased
Streptococcus pneumoniae0.125 - 0.5 µg/mLIncreased
Streptococcus pyogenes0.5 - 2.0 µg/mLNo enhancement

The presence of 50% human serum significantly enhanced flurithromycin's activity against most isolates, except for Streptococcus pyogenes .

Post-Antibiotic Effect (PAE)

Flurithromycin demonstrates a post-antibiotic effect (PAE), which refers to the continued suppression of bacterial growth after the antibiotic has been removed. The PAE duration varies depending on the strain:

  • Haemophilus influenzae : 0.25 hours
  • Streptococcus pneumoniae : 3.5 hours

This variability underscores the importance of strain selection in therapeutic applications .

Synergistic Interactions

In studies assessing drug combinations, flurithromycin displayed synergistic effects with several antibiotics, particularly netilmicin and clindamycin. Out of 120 tests performed using a time-kill assay, synergistic interactions were observed in approximately 29% of cases, predominantly with Moraxella catarrhalis and Staphylococcus aureus .

Clinical Applications and Case Studies

Flurithromycin is primarily indicated for respiratory tract infections caused by susceptible organisms. Its efficacy has been documented in clinical settings:

  • A case study involving patients with chronic obstructive pulmonary disease (COPD) revealed that flurithromycin effectively reduced exacerbation rates compared to placebo treatments.
  • Another study highlighted its use in treating atypical pneumonia, demonstrating significant clinical improvement and microbiological eradication.

特性

IUPAC Name

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUHCONYHZURQ-HNUBZJOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66FNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905085
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82664-20-8
Record name Flurithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82664-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurithromycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 8-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flurithromycin
Reactant of Route 2
Flurithromycin
Reactant of Route 3
Flurithromycin
Reactant of Route 4
Flurithromycin
Reactant of Route 5
Flurithromycin
Reactant of Route 6
Flurithromycin
Customer
Q & A

Q1: What is the mechanism of action of Flurithromycin?

A: Flurithromycin, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits bacterial protein synthesis, ultimately leading to bacteriostatic activity. []

Q2: What is the molecular formula and weight of Flurithromycin?

A: Flurithromycin's molecular formula is C37H66FNO13 and its molecular weight is 747.9 g/mol. []

Q3: What spectroscopic data is available for Flurithromycin?

A: Flurithromycin's structure has been confirmed through UV, IR, NMR, and MS spectroscopy. [] Notably, NMR and HPLC studies indicate the presence of ketonic-hemiketalic equilibrium, a characteristic also observed in Flurithromycin A. []

Q4: How stable is Flurithromycin under different conditions?

A4: Based on the provided research papers, there is no information available regarding Flurithromycin's catalytic properties and applications or its use in computational chemistry and modeling.

Q5: How does the fluorination at the 8-position of Erythromycin affect Flurithromycin's activity?

A: The introduction of fluorine at the 8-position in Flurithromycin enhances its stability compared to Erythromycin. [] This modification aims to prevent the formation of inactive anhydrohemiketal derivatives under acidic conditions, a common drawback of Erythromycin. []

Q6: Are there specific formulation strategies employed to enhance Flurithromycin's stability or bioavailability?

A: Flurithromycin is often administered as Flurithromycin ethylsuccinate, an ester prodrug that improves oral absorption. [] This formulation strategy aims to enhance bioavailability by increasing solubility and absorption in the gastrointestinal tract. []

A6: The provided research papers do not provide specific details regarding SHE regulations for Flurithromycin.

Q7: What is the absorption profile of Flurithromycin?

A: Food does not significantly affect the absorption of Flurithromycin. [] Studies in healthy volunteers have shown that peak serum concentrations are achieved around 3 hours after oral administration in fasting conditions and 1 hour after a meal. []

Q8: How well does Flurithromycin penetrate different tissues?

A: Flurithromycin demonstrates good tissue penetration. [] Studies have shown that it effectively reaches lung tissue (penetration ratio of 8.3), bone (3.6), tonsils (tissue/serum ratio of 2:1), and female genital tissues. [, , ]

Q9: What is the elimination half-life of Flurithromycin?

A: The serum half-life of Flurithromycin is approximately 4 hours. []

Q10: What is the spectrum of activity of Flurithromycin?

A: Flurithromycin exhibits potent in vitro activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. [, ] It also shows activity against some Gram-negative bacteria like Haemophilus influenzae and anaerobic bacteria, particularly those associated with periodontal diseases. [, , ]

Q11: Has Flurithromycin demonstrated efficacy in clinical settings?

A: Clinical studies have indicated that Flurithromycin is effective in treating various infections, including respiratory tract infections (acute and chronic pharyngitis/tonsillitis, rhinosinusitis, otitis), periodontal diseases, and lower respiratory tract bacterial infections. [, , , , ]

Q12: Does Flurithromycin possess any intracellular activity?

A: Flurithromycin demonstrates intracellular activity against susceptible Staphylococcus aureus strains within human monocytes. [] It exhibits both bacteriostatic and bactericidal activity in this intracellular environment, highlighting its potential in treating intracellular infections. []

Q13: What are the known mechanisms of resistance to Flurithromycin?

A: Resistance to Flurithromycin can arise from mutations in ribosomal RNA or methylation of the 23S rRNA target site. [, , ] These mechanisms are similar to those observed with other macrolides. [, , ]

Q14: Does cross-resistance exist between Flurithromycin and other macrolides?

A: Cross-resistance can occur between Flurithromycin and other macrolides, particularly those belonging to the 14- and 15-membered ring classes. [, , ] This cross-resistance is often associated with the MLS_B phenotype, which confers resistance to macrolides, lincosamides, and streptogramin B antibiotics. [, , ]

A14: The provided research papers do not offer detailed information about the toxicity and safety profile of Flurithromycin, drug delivery and targeting strategies, or specific biomarkers and diagnostics related to its use.

Q15: What analytical methods are used to determine Flurithromycin concentrations?

A: Microbiological assays are commonly employed to determine Flurithromycin concentrations in serum and tissues. [, , ] These methods offer sensitivity and specificity in quantifying the drug levels in biological samples. [, , ]

A15: The provided research papers do not provide information on the environmental impact of Flurithromycin, its degradation pathway, dissolution and solubility properties, analytical method validation, or quality control measures.

A15: The provided research papers do not contain details about Flurithromycin's potential for immunogenicity, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.

A15: The provided research papers do not offer information on alternative antibiotics to Flurithromycin, recycling and waste management practices related to the drug, or specific research infrastructure and resources dedicated to Flurithromycin research.

Q16: When was Flurithromycin first discovered and introduced?

A: Flurithromycin was first isolated from a blocked mutant of Streptomyces erythraeus ATCC 31772, a strain known to produce Erythromycin. [] While the exact timeline of its discovery isn't specified in the provided papers, it emerged as a promising new macrolide in the late 20th century. []

Q17: Are there any synergistic interactions between Flurithromycin and other drugs?

A: Flurithromycin exhibits synergistic interactions with other antibiotics, particularly beta-lactams like Ampicillin and proton-pump inhibitors like Lansoprazole and Omeprazole, against certain bacterial species. [, ] These synergistic effects can enhance the overall antibacterial activity and potentially improve treatment outcomes. [, ] For instance, the combination of Flurithromycin and proton-pump inhibitors shows promise in treating Helicobacter pylori infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。